PEG3 Linker Exhibits 100% Degradation of ERα Versus No Detectable Degradation with PEG2 and PEG4 Analogues
In a systematic study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), the PEG3-containing construct LCL-ER(dec) achieved complete (100%) degradation of ERα in MCF-7 breast cancer cells, whereas the PEG2 analogue LCL-ER(dec)-P2 and the PEG4 analogue LCL-ER(dec)-P4 showed no detectable degradation activity under identical conditions [1]. Critically, all three linkers (PEG2, PEG3, PEG4) exhibited comparable ERα binding affinity with IC₅₀ values of 30–50 nM, confirming that the differential degradation performance stems from linker-length-dependent ternary complex geometry rather than differences in target engagement [1].
| Evidence Dimension | ERα protein degradation activity in MCF-7 cells |
|---|---|
| Target Compound Data | PEG3 linker (LCL-ER(dec)): 100% ERα degradation |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2): 0% ERα degradation; PEG4 linker (LCL-ER(dec)-P4): 0% ERα degradation |
| Quantified Difference | Complete degradation versus no detectable degradation; binding IC₅₀ comparable at 30–50 nM across all three linkers |
| Conditions | MCF-7 breast cancer cell line; Western blotting for ERα protein levels |
Why This Matters
This direct evidence demonstrates that the PEG3 linker length is not arbitrarily interchangeable with PEG2 or PEG4—the PEG3-specific geometry uniquely enables productive ternary complex formation and subsequent ubiquitination, directly impacting the functional outcome of a PROTAC campaign.
- [1] MEDCHEM NEWS Vol.33 No.2. Optimization of Linker Structure in Decoy Nucleic Acid-Type PROTACs (LCL-ER(dec)). View Source
